1-(3-Fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
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Overview
Description
1-(3-Fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride is a chemical compound known for its unique structure, which includes a fluorophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-fluoroaniline with formaldehyde and formic acid to form the intermediate 3-fluorobenzylamine.
Coupling with Furan: The intermediate is then reacted with furan-2-carbaldehyde under reductive amination conditions to form the target compound.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation Products: Furan-2,5-dione derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
- 1-(3-Bromophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
- 1-(3-Methylphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Comparison: Compared to its analogs, 1-(3-Fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1-7,14H,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDYUKDRDHCLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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